Lipophilicity (XLogP3-AA) Comparison: 4-Chloro-3-methyl vs. Unsubstituted Phenyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.7 [1]. By contrast, the unsubstituted phenyl analog 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has an estimated XLogP3 of approximately 2.5–2.8 (computed by structural subtraction of the Cl and CH3 contributions; no direct PubChem entry available). This ~0.9–1.2 log unit increase in lipophilicity corresponds to a roughly 8–16 fold increase in octanol-water partition coefficient, which is expected to influence membrane permeability, non-specific protein binding, and in vivo distribution volume. The thiazol-2-yl variant (CAS 1798031-91-0) carries identical phenyl substitution but differs in the heterocyclic attachment, producing a distinct hydrogen-bonding profile that cannot be directly compared on XLogP alone.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide: estimated XLogP3 ~2.5–2.8; 3-(4-chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide: XLogP not directly comparable due to altered H-bond acceptor topology. |
| Quantified Difference | Δ XLogP ≈ +0.9 to +1.2 log units vs. unsubstituted phenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.9+ log unit increase in XLogP can shift a compound across key drug-likeness thresholds (e.g., Lipinski's Rule of 5), impacting suitability for cell-based assays, oral bioavailability predictions, and CNS penetration estimates—making precise analog selection critical for reproducible SAR campaigns.
- [1] PubChem. Compound Summary for CID 76149360: 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide. Computed XLogP3-AA = 3.7. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
